molecular formula C8H5N5O4 B11486677 5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole

Cat. No.: B11486677
M. Wt: 235.16 g/mol
InChI Key: PJDYSCDPFFYIMP-UHFFFAOYSA-N
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Description

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole is a chemical compound that features a nitro-substituted benzodioxole ring fused with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole typically involves the following steps:

    Nitration of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Formation of the tetrazole ring: The nitro-substituted benzodioxole is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 5-(6-amino-1,3-benzodioxol-5-yl)-2H-tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole depends on its application:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Anticancer Activity: The compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation, leading to inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a tetrazole ring.

    5-(6-nitro-1,3-benzodioxol-5-yl)-1,2,4-triazole: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole is unique due to the presence of both a nitro-substituted benzodioxole ring and a tetrazole ring, which imparts distinct chemical and biological properties. The combination of these functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O4/c14-13(15)5-2-7-6(16-3-17-7)1-4(5)8-9-11-12-10-8/h1-2H,3H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDYSCDPFFYIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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